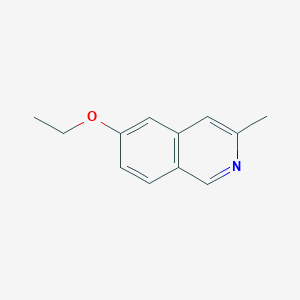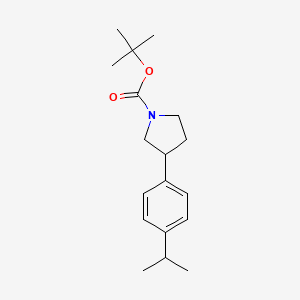
5-(Bromomethyl)-2-(trifluoromethyl)pyrimidine hydrobromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(Bromomethyl)-2-(trifluoromethyl)pyrimidine hydrobromide is a chemical compound that features both bromomethyl and trifluoromethyl groups attached to a pyrimidine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Bromomethyl)-2-(trifluoromethyl)pyrimidine hydrobromide typically involves the bromination of a suitable pyrimidine precursor. One common method includes the reaction of 2-(trifluoromethyl)pyrimidine with bromine in the presence of a catalyst to introduce the bromomethyl group. The reaction conditions often require controlled temperatures and specific solvents to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination reactions using automated systems to control reaction parameters precisely. The use of continuous flow reactors can enhance the efficiency and safety of the process, allowing for the production of significant quantities of the compound.
Analyse Des Réactions Chimiques
Types of Reactions
5-(Bromomethyl)-2-(trifluoromethyl)pyrimidine hydrobromide can undergo various chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted by nucleophiles such as amines or thiols, leading to the formation of new derivatives.
Oxidation Reactions: The compound can be oxidized under specific conditions to introduce additional functional groups.
Reduction Reactions: Reduction of the bromomethyl group can yield different products depending on the reagents used.
Common Reagents and Conditions
Nucleophiles: Amines, thiols, and other nucleophiles can react with the bromomethyl group.
Oxidizing Agents: Reagents such as potassium permanganate or hydrogen peroxide can be used for oxidation.
Reducing Agents: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an aminomethyl derivative, while oxidation can introduce hydroxyl or carbonyl groups.
Applications De Recherche Scientifique
5-(Bromomethyl)-2-(trifluoromethyl)pyrimidine hydrobromide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme inhibition and as a probe for biological assays.
Industry: It is used in the production of materials with specific properties, such as increased stability or reactivity.
Mécanisme D'action
The mechanism of action of 5-(Bromomethyl)-2-(trifluoromethyl)pyrimidine hydrobromide involves its interaction with specific molecular targets. The bromomethyl group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, potentially inhibiting their function. The trifluoromethyl group can enhance the compound’s stability and lipophilicity, allowing it to interact more effectively with hydrophobic regions of target molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-(Bromomethyl)-5-(trifluoromethyl)pyridine hydrobromide
- 6-Bromomethyl-1,3-dimethyluracil-5-carboxaldehyde tosylhydrazone
Uniqueness
5-(Bromomethyl)-2-(trifluoromethyl)pyrimidine hydrobromide is unique due to its specific substitution pattern on the pyrimidine ring, which can influence its reactivity and interactions with other molecules. The presence of both bromomethyl and trifluoromethyl groups provides a combination of reactivity and stability that is valuable in various applications.
Propriétés
Formule moléculaire |
C6H5Br2F3N2 |
|---|---|
Poids moléculaire |
321.92 g/mol |
Nom IUPAC |
5-(bromomethyl)-2-(trifluoromethyl)pyrimidine;hydrobromide |
InChI |
InChI=1S/C6H4BrF3N2.BrH/c7-1-4-2-11-5(12-3-4)6(8,9)10;/h2-3H,1H2;1H |
Clé InChI |
JRYXIEPJNQQUSA-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C=NC(=N1)C(F)(F)F)CBr.Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


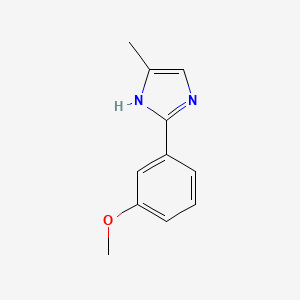
![1-(tert-Butyl)-4-[2-(methoxymethoxy)ethyl]benzene](/img/structure/B13679386.png)
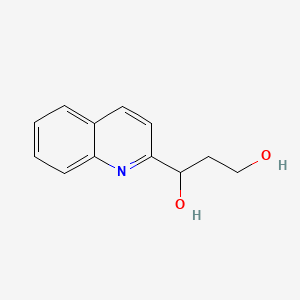


![Methyl (S)-2-[2-Amino-3-(3,4-dihydroxyphenyl)-N-methylpropanamido]acetate Hydrochloride](/img/structure/B13679423.png)
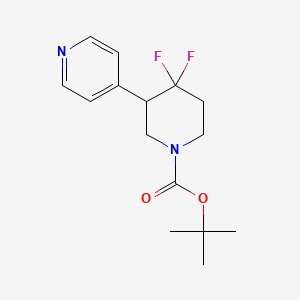
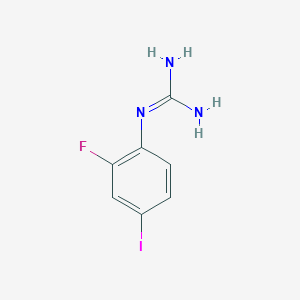
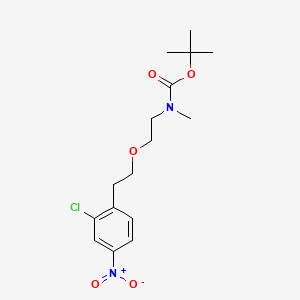
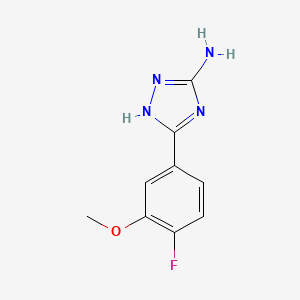
![2-(2,6-Difluorophenyl)-6-fluoroimidazo[1,2-a]pyridine](/img/structure/B13679451.png)
